![molecular formula C13H15FN2O4 B1321497 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 252336-82-6](/img/structure/B1321497.png)

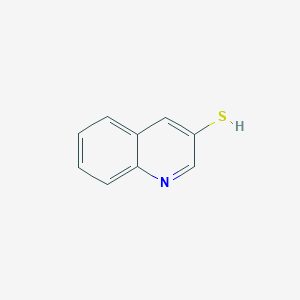

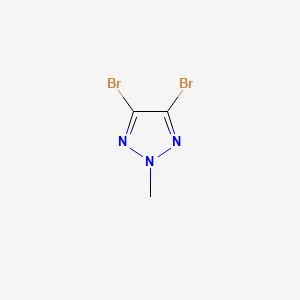

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as Fluoronitrospirodecane, is an organic compound with a wide range of applications in scientific research. This compound is used in various fields including organic chemistry, biochemistry, and pharmacology. Fluoronitrospirodecane is a cyclic compound that is composed of an eight-membered ring with a nitro group and a fluoro group attached to the ring. This compound is highly soluble in water and has a low melting point, making it ideal for use in a variety of laboratory experiments.

Applications De Recherche Scientifique

Structural Studies in Drug Development

A structural study of a related compound, benzothiazinone BTZ043, which is a promising antitubercular drug, has been conducted. This study highlights the importance of understanding molecular structures in drug development (Richter et al., 2022).

Potential in Tumor Imaging

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors and significant potential as a tumor imaging agent in small animal positron emission tomography (PET) imaging (Xie et al., 2015).

Synthesis for Biologically Active Compounds

A new synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound promising for producing biologically active compounds, was developed (Ogurtsov & Rakitin, 2020).

Applications in Molecular Chemistry

The study of phosphorus-nitrogen compounds involved reactions with 1,4-dioxa-8-azaspiro[4.5]decane, contributing to the understanding of molecular structures and reactions in this area of chemistry (Kılıç et al., 2009).

Role in Water Purification

1,4-dioxa-8-azaspiro[4.5]decane was utilized in the synthesis of a compound for water purification, particularly for removing carcinogenic azo dyes and aromatic amines from water (Akceylan et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c14-11-9-10(16(17)18)1-2-12(11)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJNIEIAXJLLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)